N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
Description
The compound N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide features a benzothiazole core substituted with a 4-chloro group, an oxolan-2-ylmethyl (tetrahydrofuran-derived) moiety, and a thiophen-2-ylacetamide side chain. Benzothiazole derivatives are widely studied for their biological activities, including anticancer, antibacterial, and antifungal properties . While direct crystallographic data for this specific compound is unavailable, related N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives exhibit dihedral angles between aromatic rings (e.g., 79.3° between benzothiazole and benzene planes), influencing molecular packing and intermolecular interactions like hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-6-1-7-15-17(14)20-18(25-15)21(11-12-4-2-8-23-12)16(22)10-13-5-3-9-24-13/h1,3,5-7,9,12H,2,4,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLAHVBOFUKARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine gas under controlled conditions to form 4-chloro-1,3-benzothiazole.
Attachment of the Oxolane Ring: The oxolane ring can be introduced by reacting the benzothiazole derivative with oxirane in the presence of a base such as sodium hydroxide.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit notable anticancer properties. N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Its structure allows it to interact with biological targets effectively, making it a candidate for further development in cancer therapeutics .
Antibacterial and Antifungal Properties
The compound has shown promising antibacterial and antifungal activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting that it could be developed into a broad-spectrum antimicrobial agent .
Anthelmintic Activity
The structural features of this compound also suggest potential anthelmintic properties. Compounds with similar benzothiazole structures have been reported to exhibit activity against parasitic worms, indicating that this compound may also be effective in treating helminth infections .
Crystal Structure Analysis
Recent studies involving X-ray crystallography have provided insights into the molecular arrangement of this compound. The crystal structures reveal intermolecular interactions that contribute to its stability and biological activity. For instance, hydrogen bonding patterns have been identified that may play a role in its pharmacological effects .
Synthesis and Derivative Studies
The synthesis of this compound has been explored in various studies, highlighting its versatility as a precursor for developing other bioactive molecules. Derivatives of this compound have been synthesized and evaluated for enhanced biological activity, demonstrating the potential for optimizing therapeutic effects through structural modifications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical data for select analogs are summarized below:
The target compound’s oxolan-2-ylmethyl group may enhance solubility compared to purely aromatic substituents (e.g., 3-methylphenyl in ), while the thiophen-2-yl moiety could improve π-π stacking interactions with biological targets.
Crystallographic and Computational Insights
Crystal structures of related compounds (e.g., ) were refined using SHELXL , a widely used program for small-molecule crystallography. The dihedral angle between aromatic systems (79.3° in ) suggests a non-planar conformation, which may reduce aggregation in biological systems. Computational modeling of the target compound could predict similar torsional effects.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, with a molar mass of approximately 319.82 g/mol. The presence of the benzothiazole moiety suggests potential interactions with various biological targets due to its unique electronic properties.
Anticancer Activity
Compounds containing benzothiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives possess IC values ranging from 3.58 to 15.36 μM against cancer cells, indicating substantial anticancer potential . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | IC (μM) | Cell Line |
|---|---|---|
| Compound A | 6.21 | HepG2 |
| Compound B | 12.88 | HCT116 |
| Compound C | 5.91 | MCF-7 |
Antibacterial and Antifungal Properties
Benzothiazole derivatives are also noted for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further development in antimicrobial therapies .
Table 2: Antimicrobial Activity of Benzothiazole Compounds
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Antibacterial | 32 μg/mL |
| Compound E | Antifungal | 16 μg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. For example, studies have shown that benzothiazole derivatives can inhibit key kinases involved in cancer progression, such as BRAF and VEGFR . The binding interactions typically involve hydrogen bonding and hydrophobic interactions within the active sites of these enzymes.
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation into the effects of a related benzothiazole derivative revealed that it induced apoptosis in HepG2 cells through the activation of caspase pathways, leading to increased levels of apoptotic markers .
- Antimicrobial Efficacy : Another study assessed the antibacterial activity against Staphylococcus aureus and demonstrated that the compound exhibited significant inhibition at low concentrations, suggesting a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
